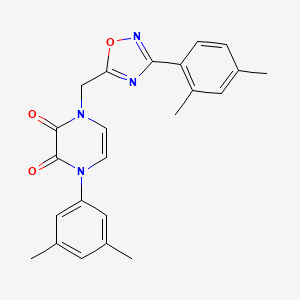

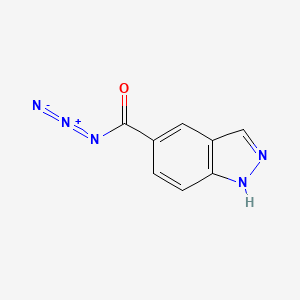

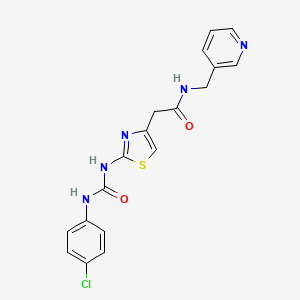

![molecular formula C16H22O B2507227 2-((1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)phenol CAS No. 1212474-45-7](/img/structure/B2507227.png)

2-((1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-((1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)phenol” is a derivative of (1R,2S,4S)-Bicyclo[2.2.1]heptan-2-ol . The linear formula of the parent compound is C7H12O1 .

Molecular Structure Analysis

The molecular structure of the parent compound, (1R,2S,4S)-Bicyclo[2.2.1]heptan-2-ol, has been reported . It has a molecular formula of C7H12O1, an average mass of 110.154 Da, and a monoisotopic mass of 110.073166 Da .科学的研究の応用

Enantioselective Synthesis

This compound has been used in the enantioselective synthesis of (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-exo-carboxylic acid . This is a key precursor in the synthesis of A2a receptor antagonist 1 . The synthesis process involves an enzymatic resolution of the respective butyl ester with lipase A from Candida antarctica .

A2a Receptor Antagonist

The compound plays a crucial role in the development of A2a receptor antagonists . A2a receptors are present in high concentrations in dopamine-rich regions of the brain and are involved in the control of emotion, reward, and pleasure .

Treatment of Major Depression

The compound is being evaluated for its potential use in the treatment of major depression . A benzothiazole derivative, which uses this compound as a key precursor, was under evaluation as an A2a receptor antagonist candidate for the treatment of major depression .

Synthesis of Diazabicyclo Derivatives

The compound has been used in the synthesis of diazabicyclo derivatives . An epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters is developed and applied in synthesizing (1R,4R)-2,5-diazabicyclo[2.2.1]heptane (DBH) derivatives .

Epimerization–Lactamization Cascade Reaction

The compound has been used in an epimerization–lactamization cascade reaction . This reaction involves the 2-epimerization of (2S,4R)-4-aminoproline methyl esters under basic conditions, followed by an intramolecular aminolysis of the (2R)-epimer to form the bridged lactam intermediates .

Development of New Synthetic Routes

The compound has been used in the development of new synthetic routes . For example, a ZnCl2-mediated cycloaddition of furan with acrylonitrile was implemented, generating the bicyclic eneether as a mixture of endo- and exo-isomers . This was followed by hydrogenation to the saturated nitrile isomers, which were then hydrolyzed under alkaline conditions to the racemic exo-acid .

特性

IUPAC Name |

2-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O/c1-15(2)11-8-9-16(15,3)13(10-11)12-6-4-5-7-14(12)17/h4-7,11,13,17H,8-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBIZMMUVXBULNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(C2)C3=CC=CC=C3O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

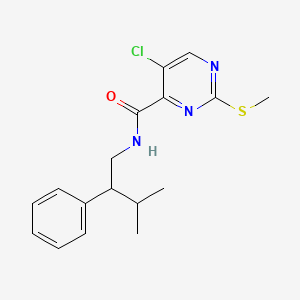

![1-[(4-Methoxybenzyl)sulfonyl]-2-phenyl-2-propanol](/img/structure/B2507145.png)

![N-(1-adamantyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B2507148.png)

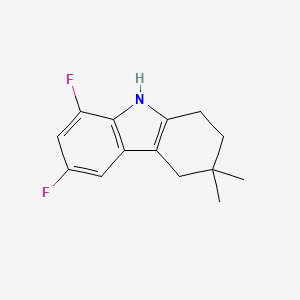

![2-((3-(4-fluoro-2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2507153.png)